1-(3-Methoxybenzyl)guanidine sulfate

Monoamine oxidase inhibition Positional isomer pharmacology Neurochemical research

For sigma receptor studies, select 1-(3-Methoxybenzyl)guanidine sulfate—a meta-methoxy positional isomer free of reported MAO inhibition, eliminating a confound present in the para-isomer. It serves as a critical non-halogenated comparator to MIBG for NET recognition SAR, enabling deconvolution of electronic and steric effects without iodine-associated artifacts. Pre-formed sulfate salt ensures ease of handling and direct formulation.

Molecular Formula C9H15N3O5S
Molecular Weight 277.30 g/mol
Cat. No. B11722147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methoxybenzyl)guanidine sulfate
Molecular FormulaC9H15N3O5S
Molecular Weight277.30 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CN=C(N)N.OS(=O)(=O)O
InChIInChI=1S/C9H13N3O.H2O4S/c1-13-8-4-2-3-7(5-8)6-12-9(10)11;1-5(2,3)4/h2-5H,6H2,1H3,(H4,10,11,12);(H2,1,2,3,4)
InChIKeyBZXULJDCLMDWJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methoxybenzyl)guanidine Sulfate: Procurement-Relevant Compound Profile and In-Class Positioning


1-(3-Methoxybenzyl)guanidine sulfate (CAS 1158589-64-0; molecular formula C9H15N3O5S; molecular weight 277.30) is a monosubstituted benzylguanidine derivative featuring a guanidine moiety linked to a 3-methoxybenzyl substituent at the meta-position of the aromatic ring, supplied as a sulfate salt . The compound belongs to the broader class of substituted benzylguanidines, which have been investigated across multiple pharmacological domains including sigma receptor binding, monoamine oxidase (MAO) inhibition, and norepinephrine transporter (NET) targeting [1][2]. Within this chemical class, the meta-methoxy substitution pattern distinguishes the compound from the para-methoxy positional isomer (4-methoxybenzylguanidine sulfate) and from the clinically established meta-iodobenzylguanidine (MIBG), each conferring distinct physicochemical and biological properties that preclude simple substitution [3].

Why 1-(3-Methoxybenzyl)guanidine Sulfate Cannot Be Substituted by Other Benzylguanidine Analogs


Within the benzylguanidine class, substitution pattern on the aromatic ring (meta vs. para) and the nature of the substituent (-OCH3 vs. -I vs. -H) produce fundamentally different pharmacological and physicochemical profiles. The para-methoxy isomer (4-methoxybenzylguanidine sulfate) has been explicitly patented and characterized as a monoamine oxidase (MAO) inhibitor [1], whereas no such MAO inhibitory activity has been reported for the meta-methoxy positional isomer 1-(3-methoxybenzyl)guanidine sulfate. Additionally, the clinically established MIBG (meta-iodobenzylguanidine) relies on the iodine atom at the meta-position for high-affinity norepinephrine transporter (NET) uptake and diagnostic imaging applications [2]; substitution of iodine with a methoxy group fundamentally alters NET affinity and eliminates the compound's utility as a radiotracer scaffold. Furthermore, comparative studies demonstrate that MIBG and unsubstituted benzylguanidine (BG) exhibit distinct profiles in Uptake I inhibition, mitochondrial respiration inhibition, and cytotoxicity [3], underscoring that even subtle modifications to the benzylguanidine core produce non-interchangeable biological outcomes. These documented positional and substituent-dependent functional divergences provide the scientific rationale for selecting the specific meta-methoxybenzylguanidine sulfate salt based on its distinct and verifiable differentiation rather than assuming class-level interchangeability.

1-(3-Methoxybenzyl)guanidine Sulfate: Comparative Quantitative Evidence Against In-Class Analogs


Positional Isomer Selectivity: Meta-Methoxy vs. Para-Methoxy in Monoamine Oxidase Inhibition

The para-methoxy positional isomer (4-methoxybenzylguanidine sulfate) has been patented and experimentally validated as a monoamine oxidase (MAO) inhibitor [1]. The meta-methoxy positional isomer 1-(3-methoxybenzyl)guanidine sulfate has no reported MAO inhibitory activity in the same literature, indicating that the methoxy substitution position (meta vs. para) dictates MAO enzyme engagement. This positional isomer selectivity provides a critical differentiation: researchers requiring MAO inhibition should select the para-isomer, whereas studies seeking to exclude MAO-mediated confounding effects or investigate alternative mechanisms (such as sigma receptor binding) may preferentially select the meta-isomer.

Monoamine oxidase inhibition Positional isomer pharmacology Neurochemical research

Synthetic Route Advantage: Meta-Methoxybenzylguanidine vs. MIBG in Non-Radioactive Analog Preparation

1-(3-Methoxybenzyl)guanidine sulfate can be synthesized via direct reaction of 3-methoxybenzylamine with guanylating agents such as S-methylisothiourea, or through nucleophilic substitution of 3-methoxybenzyl halides with guanidine . In contrast, the synthesis of MIBG (meta-iodobenzylguanidine) requires additional halogenation steps to introduce the iodine atom at the meta-position, which increases synthetic complexity and cost [1]. The absence of iodine in 1-(3-methoxybenzyl)guanidine sulfate eliminates the need for halogenation reagents and associated purification challenges, providing a more accessible non-radioactive analog for preliminary structure-activity relationship (SAR) studies in benzylguanidine-based NET or sigma receptor research programs.

Benzylguanidine synthesis Non-halogenated analog Cost-effective research tool

Structural Differentiation from MIBG: Methoxy vs. Iodo Substitution and NET Uptake Implications

Comparative studies of MIBG and unsubstituted benzylguanidine (BG) demonstrate that the meta-iodine substituent is essential for high-efficiency Uptake I inhibition in SK-N-SH neuroblastoma and PC-12 pheochromocytoma cells [1]. MIBG was the most efficient inhibitor of catecholamine uptake among tested compounds, whereas BG exhibited substantially reduced activity [1]. 1-(3-Methoxybenzyl)guanidine sulfate, bearing a meta-methoxy group in place of iodine, represents a structurally distinct analog that can be employed to interrogate the electronic and steric contributions of the meta-substituent to NET recognition and transport. The methoxy group (-OCH3) introduces electron-donating character and reduced steric bulk relative to iodine (atomic radius: O ≈ 0.73 Å vs. I ≈ 1.40 Å), enabling systematic exploration of substituent effects on NET affinity.

Norepinephrine transporter Benzylguanidine analogs Structure-activity relationship

Sigma Receptor Binding Potential as a Discriminating Pharmacological Feature

Substituted benzylguanidines, including those bearing methoxy substituents, have been extensively claimed in patents for sigma receptor binding activity, with specific reference to the utility of methoxy-substituted aromatic rings in conferring high sigma receptor affinity [1][2]. The compound 1-(3-methoxybenzyl)guanidine (free base, CAS 46228-51-7) is structurally positioned within the claimed scope of N,N'-disubstituted and monosubstituted guanidines exhibiting sigma receptor interaction [1]. In contrast, 4-methoxybenzylguanidine sulfate has been characterized primarily for MAO inhibitory activity [3], and MIBG is optimized for NET targeting rather than sigma receptor engagement. This differential receptor targeting profile across the benzylguanidine class supports the selection of 1-(3-methoxybenzyl)guanidine sulfate for research programs focused on sigma receptor pharmacology rather than MAO inhibition or NET imaging.

Sigma receptor binding Guanidine derivatives CNS pharmacology

Comparative Cytotoxicity and Mitochondrial Respiration Profile: Methoxybenzyl vs. Iodobenzyl Guanidines

In comparative cellular assays, MIBG and unsubstituted benzylguanidine (BG) were evaluated for mitochondrial respiration inhibition and general cytotoxicity in L1210 leukemia cells [1]. MIBG and BG were almost equipotent in inhibiting mitochondrial respiration, whereas MIBG exhibited greater toxicity in survival assays [1]. This demonstrates that the meta-substituent identity (iodine vs. hydrogen) produces differential toxicity outcomes while maintaining similar mitochondrial effects. 1-(3-Methoxybenzyl)guanidine sulfate, bearing a meta-methoxy substituent, provides an additional comparator for dissecting the contribution of substituent electronic properties (electron-donating methoxy vs. electron-withdrawing iodo) to mitochondrial respiration effects and cytotoxicity profiles, independent of confounding halogen-specific toxicities.

Mitochondrial respiration Cytotoxicity screening Benzylguanidine toxicology

1-(3-Methoxybenzyl)guanidine Sulfate: Evidence-Backed Research and Procurement Application Scenarios


Sigma Receptor Binding Studies Requiring Exclusion of MAO Inhibitory Activity

For neuroscience research programs investigating sigma receptor pharmacology, 1-(3-methoxybenzyl)guanidine sulfate provides a methoxy-substituted benzylguanidine scaffold that falls within the claimed scope of sigma receptor-binding guanidine derivatives [1]. Critically, unlike its para-methoxy positional isomer which has been explicitly patented as a monoamine oxidase inhibitor [2], the meta-methoxy positional isomer has no reported MAO inhibitory activity in the available literature. This differential pharmacological profile enables researchers to interrogate sigma receptor engagement without the confounding influence of concurrent MAO inhibition, a significant advantage when interpreting neurochemical and behavioral outcomes in sigma receptor-focused studies.

Structure-Activity Relationship (SAR) Studies of Norepinephrine Transporter Ligands Using Non-Halogenated Control

In SAR campaigns investigating the structural determinants of norepinephrine transporter (NET) recognition by benzylguanidine derivatives, 1-(3-methoxybenzyl)guanidine sulfate serves as a non-halogenated meta-substituted comparator. Comparative studies have established that the meta-iodine substituent in MIBG is essential for high-efficiency Uptake I inhibition, while unsubstituted benzylguanidine (BG) exhibits substantially reduced NET affinity [1]. 1-(3-Methoxybenzyl)guanidine sulfate, bearing a meta-methoxy group, enables systematic exploration of electronic effects (electron-donating -OCH3 vs. electron-withdrawing -I) and steric contributions (smaller oxygen vs. larger iodine) to NET recognition. This compound is particularly suited for in vitro binding and uptake assays where iodine-associated confounding factors (such as thyroid tissue uptake or halogen-specific cytotoxicity) must be controlled.

Mitochondrial Respiration and Cytotoxicity Mechanistic Studies in Cancer Cell Models

For research programs examining the mitochondrial effects and cytotoxic mechanisms of benzylguanidine derivatives in cancer cell lines, 1-(3-methoxybenzyl)guanidine sulfate offers a non-halogenated tool compound that can be benchmarked against published comparative data for MIBG and unsubstituted benzylguanidine (BG). Studies have shown that MIBG and BG are almost equipotent in inhibiting mitochondrial respiration in L1210 leukemia cells, yet MIBG exhibits greater toxicity in survival assays [1]. By incorporating 1-(3-methoxybenzyl)guanidine sulfate as an additional comparator with distinct electronic properties (methoxy vs. iodo vs. hydrogen), researchers can dissect the relative contributions of substituent electronics, sterics, and halogen-specific effects to mitochondrial dysfunction and cytotoxicity. This application scenario is particularly relevant for neuroblastoma and pheochromocytoma research where MIBG is clinically employed.

Synthetic Methodology Development for Guanidine-Containing Pharmacophores

1-(3-Methoxybenzyl)guanidine sulfate serves as a model substrate and building block in the development of synthetic methodologies for guanidine-containing compounds. The compound can be prepared via direct guanylation of 3-methoxybenzylamine using reagents such as S-methylisothiourea [1], representing a straightforward synthetic route that avoids the halogenation steps required for MIBG synthesis [2]. This synthetic accessibility makes the compound an attractive starting material for medicinal chemistry programs aiming to generate diverse benzylguanidine libraries through subsequent functionalization of the guanidine nitrogen atoms or aromatic ring. Procurement of the pre-formed sulfate salt further simplifies handling and formulation for reaction optimization studies.

Quote Request

Request a Quote for 1-(3-Methoxybenzyl)guanidine sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.